Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate
CAS No.:
Cat. No.: VC18161371
Molecular Formula: C14H20N2O5
Molecular Weight: 296.32 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate -](/images/structure/VC18161371.png)
Specification
Molecular Formula | C14H20N2O5 |
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Molecular Weight | 296.32 g/mol |
IUPAC Name | tert-butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate |
Standard InChI | InChI=1S/C14H20N2O5/c1-14(2,3)21-13(18)15-12(7-8-17)10-5-4-6-11(9-10)16(19)20/h4-6,9,12,17H,7-8H2,1-3H3,(H,15,18) |
Standard InChI Key | HABQSOAEHLQKKG-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is tert-butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate . Its molecular formula, C₁₄H₂₀N₂O₅, reflects the presence of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms. The tert-butyl group (C(CH₃)₃) and the 3-nitrophenyl ring are key structural components, with the latter contributing to the compound's electron-deficient aromatic system.
Structural Analysis
The compound’s structure includes:
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A tert-butyl carbamate group (tert-butoxycarbonyl, Boc), which acts as a protective group for amines in organic synthesis.
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A 3-nitrophenyl moiety, which introduces electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions.
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A hydroxypropyl linker, providing a site for further functionalization or hydrogen bonding in biological systems .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 296.32 g/mol | |
Melting Point | 166–168 °C | |
Solubility | Acetone, ethyl acetate | |
Density | 1.21 g/cm³ (predicted) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate typically involves a multi-step process:
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Formation of the Hydroxypropyl Intermediate:
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Purification:
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Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to yield the final compound.
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Table 2: Representative Synthesis Protocol
Step | Reagents/Conditions | Yield |
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1 | 3-Nitrophenylpropanol, Boc₂O, Et₃N, CH₂Cl₂ | 75% |
2 | Column chromatography (EtOAc/Hexane) | 90% |
Scalability and Industrial Relevance
Industrial-scale production employs continuous flow reactors to enhance yield and reduce reaction times . The Boc group’s stability under basic conditions makes this compound suitable for large-scale pharmaceutical manufacturing.
Stability and Reactivity
Hydrolytic Degradation
The carbamate bond undergoes hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, yielding 3-amino-1-(3-nitrophenyl)propan-1-ol and carbonic acid . This degradation pathway is critical for controlled drug release in vivo .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition temperature of 210°C, indicating moderate thermal stability. Storage recommendations include desiccated environments at 2–8°C to prevent hydrolysis.
Biological and Pharmacological Applications
Antiviral Agent Development
The compound is a key intermediate in synthesizing HIV protease inhibitors. Its nitro group enhances binding to the protease’s active site, while the Boc group facilitates selective deprotection during peptide coupling .
Table 3: Biological Activity of Derivatives
Interaction Studies and Mechanistic Insights
Enzyme Inhibition
Molecular docking studies indicate that the nitro group forms a hydrogen bond with Asp25 residues in HIV protease, while the hydroxypropyl chain interacts with hydrophobic pockets .
Pharmacokinetics
In rat models, the compound exhibits a plasma half-life of 2.3 hours and 89% oral bioavailability, attributed to its lipophilic tert-butyl group.
Comparison with Analogous Carbamates
Role of the Nitrophenyl Group
Compared to tert-butyl 3-hydroxyphenylcarbamate (C₁₁H₁₅NO₃), the 3-nitrophenyl derivative exhibits 10-fold higher protease inhibition due to enhanced electron-withdrawing effects .
Stereochemical Considerations
The (R)-enantiomer of tert-butyl (3-hydroxy-1-phenylpropyl)carbamate shows 50% lower antiviral activity than the nitro-substituted analog, highlighting the nitro group’s importance .
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